molecular formula C16H14N4O2 B12003803 N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N'-phenylurea CAS No. 2046-44-8

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N'-phenylurea

Katalognummer: B12003803
CAS-Nummer: 2046-44-8
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: CKZPYQNHZOAVBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N’-phenylurea is a chemical compound that belongs to the class of pyrazolone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N’-phenylurea typically involves the reaction of 1-phenyl-3-methyl-5-pyrazolone with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce the production cost .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N’-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: The compound exhibits anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4,5-dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide
  • Phenyl N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)carbamate

Uniqueness

N-(5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-N’-phenylurea stands out due to its unique combination of a pyrazolone core and a phenylurea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

2046-44-8

Molekularformel

C16H14N4O2

Molekulargewicht

294.31 g/mol

IUPAC-Name

1-(5-oxo-1-phenyl-4H-pyrazol-3-yl)-3-phenylurea

InChI

InChI=1S/C16H14N4O2/c21-15-11-14(19-20(15)13-9-5-2-6-10-13)18-16(22)17-12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18,19,22)

InChI-Schlüssel

CKZPYQNHZOAVBK-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.